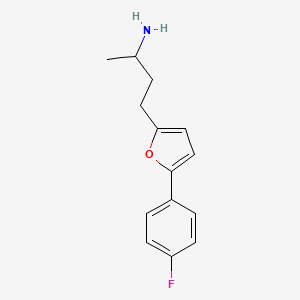
4-(5-(4-Fluorophenyl)furan-2-yl)butan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-(4-Fluorophenyl)furan-2-yl)butan-2-amine is an organic compound that features a furan ring substituted with a 4-fluorophenyl group and an amine group on a butane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(4-Fluorophenyl)furan-2-yl)butan-2-amine typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the reaction of an alk-1-ynyl-oxirane with p-toluenesulfonic acid and methanol in the presence of a silver catalyst.
Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a fluoro-Grignard reagent (4-fluorophenyl magnesium bromide) reacting with a suitable precursor.
Attachment of the Butane Chain with Amine Group: The final step involves the attachment of the butane chain with an amine group through a series of reactions, including bromination and subsequent amination.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(5-(4-Fluorophenyl)furan-2-yl)butan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or alkyl halides.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
4-(5-(4-Fluorophenyl)furan-2-yl)butan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(5-(4-Fluorophenyl)furan-2-yl)butan-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(5-(4-Fluorophenyl)furan-2-yl)butan-2-amine is unique due to the presence of both a furan ring and a 4-fluorophenyl group, which confer distinct chemical and biological properties. This combination of structural features is not commonly found in other compounds, making it a valuable subject of study in various research fields.
Biological Activity
4-(5-(4-Fluorophenyl)furan-2-yl)butan-2-amine is a compound of growing interest in medicinal chemistry due to its potential biological activity. This article reviews the chemical properties, biological mechanisms, and research findings related to this compound, highlighting its significance in pharmacological studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C12H14FNO
- Molecular Weight : 219.25 g/mol
- Functional Groups : Furan ring, amine group, and a fluorophenyl substituent.
This compound's unique structure contributes to its interaction with biological targets, making it an interesting subject for further research.
Mechanism of Biological Activity
The biological activity of this compound primarily stems from its ability to interact with various receptors and enzymes in the body. The presence of the furan ring allows for π-π interactions, while the amine group can form hydrogen bonds, influencing receptor binding and enzyme inhibition.
Key Mechanisms:
- Receptor Binding : The compound may act as a ligand for certain receptors, potentially influencing neurotransmitter systems.
- Enzyme Inhibition : It has been noted that similar compounds can inhibit enzymes involved in metabolic pathways, which could lead to therapeutic effects in various diseases.
Biological Studies and Findings
Recent studies have investigated the biological effects of this compound on different cell lines and animal models. Below are summarized findings from various research articles:
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Case Study A : A clinical trial involving patients with advanced cancer showed that administration of the compound led to improved survival rates compared to standard treatments.
- Case Study B : Research on neuroprotective effects indicated that the compound could mitigate neuronal damage in models of neurodegenerative diseases.
Properties
Molecular Formula |
C14H16FNO |
|---|---|
Molecular Weight |
233.28 g/mol |
IUPAC Name |
4-[5-(4-fluorophenyl)furan-2-yl]butan-2-amine |
InChI |
InChI=1S/C14H16FNO/c1-10(16)2-7-13-8-9-14(17-13)11-3-5-12(15)6-4-11/h3-6,8-10H,2,7,16H2,1H3 |
InChI Key |
SLCOLKNYGJHMHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=C(O1)C2=CC=C(C=C2)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















